molecular formula C10H7ClN4O3 B14324813 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109480-39-9

5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14324813
CAS No.: 109480-39-9
M. Wt: 266.64 g/mol
InChI Key: QSCDNLMXEUAADJ-UHFFFAOYSA-N
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Description

5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the diazotization of 4-chloroaniline followed by coupling with barbituric acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with barbituric acid under basic conditions to form the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-(4-Fluorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-[(E)-(4-Bromophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-[(E)-(4-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the chlorophenyl group in 5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential for forming various derivatives. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

109480-39-9

Molecular Formula

C10H7ClN4O3

Molecular Weight

266.64 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4,7H,(H2,12,13,16,17,18)

InChI Key

QSCDNLMXEUAADJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=O)NC(=O)NC2=O)Cl

Origin of Product

United States

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